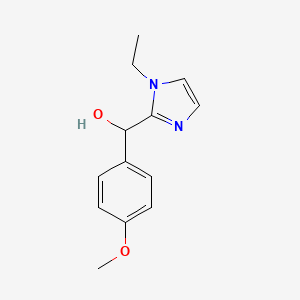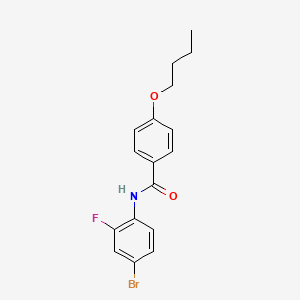![molecular formula C14H10FN3 B5058205 5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5058205.png)
5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a phenyl ring bearing a pyrazole moiety
Orientations Futures
The future directions for research on 5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine could include further exploration of its pharmacological activities and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, more studies could be conducted to understand its mechanism of action and to develop new drugs based on this compound .
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Coupling with Phenyl Ring: The pyrazole is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the pyrazole moiety, resulting in partially or fully reduced products.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives of the pyrazole moiety.
Reduction: Reduced forms of the pyridine or pyrazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(1H-pyrazol-5-yl)phenyl]pyridine: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
5-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
5-bromo-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine: Contains a bromine atom, leading to different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for various applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3/c15-12-4-5-13(16-9-12)10-2-1-3-11(8-10)14-6-7-17-18-14/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMQXVOMTKUDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)F)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5058122.png)
![4,5-dimethyl-6-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-(trifluoromethyl)pyrimidine](/img/structure/B5058128.png)
![Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B5058130.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058131.png)
![[6-[(3S)-3-hydroxypyrrolidin-1-yl]pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B5058135.png)
![Methyl 4-[[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate](/img/structure/B5058142.png)
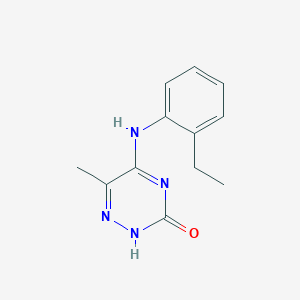

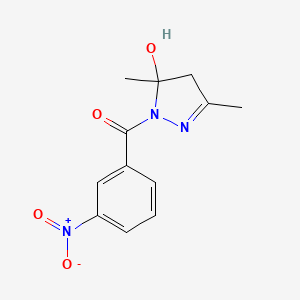
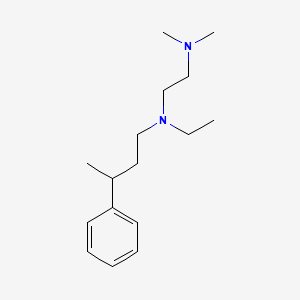
![1-[4-(4-Methoxyphenyl)-2-methylpiperazin-1-yl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butan-1-one](/img/structure/B5058209.png)
![N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B5058216.png)
